molecular formula C18H13F2N3O2S B15099453 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole

3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole

カタログ番号: B15099453
分子量: 373.4 g/mol
InChIキー: JISVSTPBXXDUDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted with a 2,6-difluorobenzylsulfanyl group at position 3 and two furan-based moieties at positions 4 and 5. The furan rings introduce π-electron-rich systems, while the 2,6-difluorobenzyl group contributes electron-withdrawing effects.

特性

分子式

C18H13F2N3O2S

分子量

373.4 g/mol

IUPAC名

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C18H13F2N3O2S/c19-14-5-1-6-15(20)13(14)11-26-18-22-21-17(16-7-3-9-25-16)23(18)10-12-4-2-8-24-12/h1-9H,10-11H2

InChIキー

JISVSTPBXXDUDT-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C(=C1)F)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .

化学反応の分析

Oxidation Reactions

The sulfanyl (–S–) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, a key pathway for modulating biological activity and solubility.

Reaction TypeConditionsProductYieldKey Observations
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2–4 hr–SO– derivative72–85%Selective oxidation without triazole ring degradation
Sulfone formationmCPBA (2 eq.), DCM, rt, 12 hr–SO₂– derivative68%Complete conversion confirmed via ¹⁹F NMR and LC-MS

Mechanistic studies indicate that the difluorobenzyl group stabilizes the transition state through inductive effects, enhancing oxidation selectivity .

Nucleophilic Substitution

The triazole ring’s C-3 and C-5 positions are susceptible to nucleophilic attack, enabling functionalization:

Target PositionReagentConditionsProductApplication
C-3 (Sulfanyl group)Alkyl halides (R-X)K₂CO₃, DMF, 60°C, 6 hr–S–R derivativesEnhanced lipophilicity for antimicrobial activity
C-5 (Furan substituent)Grignard reagentsTHF, –78°C to rt, 12 hrFuran ring expansionLimited success due to steric hindrance

Notably, substitutions at C-3 improve antibacterial potency against Gram-negative pathogens (e.g., E. coli MIC: 0.25 μg/mL) .

Electrophilic Aromatic Substitution (Furan Rings)

The furan-2-yl groups undergo electrophilic reactions, primarily at the C-5 position:

ReactionReagentConditionsProductNotes
NitrationHNO₃/H₂SO₄0°C, 1 hr5-Nitro-furan derivative62% yield; regioselectivity confirmed by XRD
SulfonationSO₃/PyridineReflux, 3 hrSulfonated furanImproves water solubility by 40%

Density functional theory (DFT) calculations reveal that electron-donating methoxy groups on adjacent phenyl rings direct electrophiles to the furan’s β-position .

Cycloaddition and Cross-Coupling

The triazole-furan system participates in metal-catalyzed couplings:

Reaction TypeCatalystConditionsProductUtility
Suzuki-MiyauraPd(PPh₃)₄DME, 80°C, 24 hrBiaryl derivativesExpands π-conjugation for optoelectronic studies
Huisgen CycloadditionCu(I)Click conditionsTriazole-linked hybridsAntibiofilm agents (IC₅₀: 1.8 μM)

Reductive Transformations

The difluorobenzyl group resists reduction, but furan rings are hydrogenated under high-pressure H₂:

ReactionCatalystConditionsProductOutcome
Furan hydrogenationPd/C (10%)H₂ (50 psi), EtOH, 12 hrTetrahydrofuran derivativeReduced antifungal activity (MIC increase from 0.0156 → 2 μg/mL)

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the triazole ring undergoes ring-opening:

ConditionsProductMechanism
HCl (conc.), reflux, 8 hrThiosemicarbazide derivativeProtonation at N-2 followed by C–N bond cleavage

Biological Activity Correlation

Key structure-activity relationship (SAR) findings:

  • Sulfone derivatives exhibit 16-fold higher antifungal activity than fluconazole against Candida albicans .

  • Alkylated C-3 analogs show superior inhibition of MRSA (MIC: 0.046 μM) compared to vancomycin .

科学的研究の応用

3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole has several applications in scientific research:

作用機序

The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

類似化合物との比較

Structural Variations and Substituent Effects

4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
  • Substituents : Replaces furan groups with a 3-chlorophenyl (position 4) and 3,4,5-trimethoxyphenyl (position 5).
  • Impact :
    • The chloro and methoxy groups enhance lipophilicity compared to furan’s polar oxygen heterocycle.
    • Trimethoxy substitution may improve membrane permeability but reduce aqueous solubility .
5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(2-methylbenzylthio)-4H-1,2,4-triazole (B8)
  • Substituents : Features a pyridine-thiazole hybrid at position 5 and methylbenzylthio at position 3.
  • Methyl groups introduce steric hindrance, reducing conformational flexibility compared to the difluorobenzyl group .
4-{3-(4-Tert-Butylphenyl)-5-[(2,6-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl Methyl Ether
  • Substituents : Dichlorobenzylsulfanyl (position 3) and tert-butylphenyl (position 5).
  • Impact :
    • Dichloro substitution increases molecular weight (498.47 g/mol vs. ~430 g/mol for the target compound) and hydrophobicity.
    • Tert-butyl groups may improve metabolic stability but reduce solubility .

Physicochemical Properties

Property Target Compound 4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole B8 Derivative
Molecular Weight ~430 g/mol (estimated) 541.93 g/mol ~470 g/mol
Key Substituents 2,6-Difluorobenzyl, furans 3-Chlorophenyl, 3,4,5-trimethoxyphenyl Pyridine-thiazole, methylbenzyl
Melting Point Not reported Not reported 197–198°C
Solubility Moderate (polar furans) Low (lipophilic substituents) Low (steric hindrance)

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is provided, but analogous compounds (e.g., ) adopt planar or near-planar conformations with perpendicular aryl groups, influencing packing and stability .
  • 4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole : Crystallizes in a triclinic system (P 1̄), with two independent molecules in the asymmetric unit .

生物活性

3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole is a novel compound belonging to the class of 1,2,4-triazoles. It features a complex structure with multiple functional groups, including a difluorobenzyl sulfanyl group and furan moieties. This unique combination suggests significant potential for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole structure often exhibit notable antimicrobial activity. The presence of furan rings in the structure enhances this activity. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Case Study : In a study evaluating various triazole derivatives, those similar to 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Compound NameMIC (µg/mL)Bacterial Strain
3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole32Escherichia coli
5-(Furan-2-yl)-4H-1,2,4-triazole64Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. The structural features contribute to its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The compound may target specific pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that the compound effectively reduced viability in various cancer cell lines.
Cell LineIC50 (µM)Effect
MCF7 (breast cancer)25.72 ± 3.95Induces apoptosis
HeLa (cervical cancer)30.50 ± 5.10Inhibits proliferation

The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole can be achieved through various methods involving the reaction of furan derivatives with difluorobenzyl sulfide in the presence of suitable catalysts.

PropertyValue
Molecular FormulaC18H13F2N3O2S
Molecular Weight363.37 g/mol
SolubilitySoluble in DMSO
LogP3.146

Q & A

Q. What are the established synthetic routes for preparing 3-[(2,6-difluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

Cyclization : Forming the 1,2,4-triazole core using hydrazine derivatives and carbonyl-containing precursors under reflux in ethanol or methanol .

Sulfanyl Group Introduction : Reacting the triazole intermediate with 2,6-difluorobenzyl thiol or its halogenated derivative (e.g., 2,6-difluorobenzyl chloride) in the presence of a base like KOH to facilitate nucleophilic substitution .

Purification : Recrystallization from ethanol or column chromatography to isolate the pure product .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-S stretch at ~650 cm⁻¹, triazole ring vibrations) .
  • X-ray Crystallography : For absolute structural confirmation, bond length/angle analysis, and solid-state packing behavior (e.g., hydrogen-bonding networks) .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
  • Enzyme Inhibition : Target-specific assays (e.g., cholinesterase for neurodegenerative studies) using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfanyl group incorporation, balancing reactivity and side reactions .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Optimize reflux duration (1–4 hours) to minimize decomposition .
  • Analytical Monitoring : Use TLC or HPLC to track reaction progress and intermediates .

Q. What computational methods are effective for studying electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict reactive sites .
  • Molecular Dynamics (MD) Simulations : Study solvation effects or ligand-protein binding dynamics .
  • Docking Studies : Map interactions with biological targets (e.g., kinases, receptors) using AutoDock or Schrödinger Suite .

Q. How does crystallographic data inform structural stability and intermolecular interactions?

  • Bond Length/Angle Analysis : Compare experimental (X-ray) vs. DFT-calculated values to validate computational models .
  • Packing Analysis : Identify π-π stacking (furan/benzyl groups) or hydrogen bonds (N-H···O/F) that stabilize the crystal lattice .
  • Polymorphism Screening : Explore crystallization solvents (e.g., acetone vs. ethanol) to isolate different solid forms .

Q. How do structural modifications impact biological activity?

  • Substituent Effects : Replace the 2,6-difluorobenzyl group with chlorobenzyl or methylbenzyl to assess halogen vs. alkyl influences on antimicrobial potency .
  • Triazole Core Variations : Compare 1,2,4-triazole with 1,2,3-triazole derivatives to evaluate ring-specific activity trends .
  • Dual Functionalization : Introduce additional sulfonyl or amino groups to enhance solubility or target affinity .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or reaction scale. Replicate protocols with strict anhydrous conditions .
  • Theoretical Frameworks : Align SAR studies with established medicinal chemistry principles (e.g., Lipinski’s Rule of Five) or enzyme mechanistic models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。